molecular formula C25H32ClN3O5S B2950092 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216925-52-8

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2950092
CAS No.: 1216925-52-8
M. Wt: 522.06
InChI Key: DGAFHOKPRVAKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a sophisticated synthetic compound of significant interest in medicinal chemistry research. This chemical features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities, linked via an amide bond to a 3,4,5-trimethoxybenzoyl group and a morpholinoethyl side chain . The integration of these moieties creates a multifunctional molecule that may interact with various biological targets. The structural attributes of this compound suggest several potential research applications. The benzothiazole unit is a common pharmacophore in neuroprotective agents. Recent studies on novel thiazole derivatives have demonstrated significant capabilities against 6-hydroxydopamine (6-OHDA)-induced neuronal damage in models of Parkinson's disease, potentially through activation of sirtuin 1 (SIRT1) . Furthermore, the 3,4,5-trimethoxybenzamide group is a key structural element in compounds investigated for its anti-apoptotic properties, particularly as caspase-3 inhibitors, which are crucial in regulating cell death pathways . The morpholine ring is frequently employed to enhance solubility and pharmacokinetic properties, potentially facilitating central nervous system (CNS) distribution. This combination makes the compound a promising candidate for preliminary in vitro investigations in neurological disorders and apoptotic cell death models. Researchers can leverage this molecule as a key intermediate or a novel chemical entity for developing new therapeutic strategies. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Strictly not for personal use.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S.ClH/c1-16-6-7-21-22(17(16)2)26-25(34-21)28(9-8-27-10-12-33-13-11-27)24(29)18-14-19(30-3)23(32-5)20(15-18)31-4;/h6-7,14-15H,8-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAFHOKPRVAKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from benzothiazole have been shown to inhibit the proliferation of various cancer cell lines including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.

  • Mechanism of Action : The anticancer activity is often attributed to the modulation of signaling pathways such as AKT and ERK. In particular, the active compound has been noted for promoting apoptosis and inhibiting cell migration in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The results indicate that some derivatives exhibit potent antibacterial and antifungal activities when compared to standard drugs like gentamicin and fluconazole.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
4bAntibacterial62.5 µg/ml
5bAntifungal125 µg/ml
6bAntibacterial250 µg/ml

These findings suggest that modifications to the benzothiazole structure can enhance biological activity .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies have reported a decrease in inflammatory cytokines such as IL-6 and TNF-α in treated macrophage cell lines .

Case Studies

  • Study on Cancer Cell Lines : A study involving A431 and A549 cell lines demonstrated that treatment with benzothiazole derivatives led to significant reductions in cell viability. Flow cytometry analyses indicated increased apoptosis rates in treated cells compared to controls.
  • Antimicrobial Evaluation : Another investigation asse

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and methoxy groups in Compound X exhibit susceptibility to hydrolytic cleavage under specific conditions:

Reaction TypeConditionsProductsKey Observations
Acidic hydrolysis6M HCl, reflux (110°C, 12h)3,4,5-trimethoxybenzoic acid + 4,5-dimethylbenzo[d]thiazol-2-amineComplete cleavage confirmed via TLC and NMR.
Alkaline hydrolysis5% NaOH, 80°C, 8hDegradation fragments with free morpholinoethyl aminePartial decomposition observed; requires inert atmosphere to prevent oxidation.

The stability of the benzothiazole ring under hydrolysis conditions is attributed to its aromaticity and electron-withdrawing substituents .

Nucleophilic Substitution

The morpholinoethyl group participates in alkylation and acylation reactions:

Reactivity at the Morpholine Nitrogen

Reaction PartnerConditionsProductNotes
Methyl iodideDMF, K₂CO₃, 60°C, 6hQuaternary ammonium saltIncreased water solubility observed.
Acetyl chlorideCH₂Cl₂, Et₃N, 0°C → RTN-Acetyl morpholinoethyl derivativeConfirmed via IR (amide C=O stretch at 1650 cm⁻¹).

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes regioselective substitution:

ReactionReagents/ConditionsPositionOutcome
NitrationHNO₃/H₂SO₄, 0°CC-6 positionMono-nitro product dominates (HPLC purity >95%) .
SulfonationFuming H₂SO₄, 50°CC-5 positionLimited solubility in aqueous media post-reaction .

The electron-donating methyl groups on the benzothiazole ring direct electrophiles to the less hindered positions .

Oxidation Reactions

The morpholinoethyl side chain and methoxy groups are oxidation-sensitive:

Oxidizing AgentConditionsPrimary Transformation
KMnO₄ (aqueous)pH 12, 70°CMorpholine ring opening → formation of dicarboxylic acid
m-CPBACH₂Cl₂, RTN-Oxide formation at morpholine

Oxidation products show reduced biological activity compared to the parent compound .

Coordination Chemistry

The tertiary amine and benzothiazole nitrogen act as ligands for metal ions:

Metal SaltConditionsComplex TypeStability Constant (log K)
CuCl₂MeOH/H₂O, RTOctahedral Cu(II) complex8.2 ± 0.3 (determined by UV-Vis)
Pd(OAc)₂DMF, 80°CSquare-planar Pd(II) complexCatalyzes Suzuki coupling at benzothiazole C-2 .

Photochemical Reactions

Under UV light (λ = 254 nm):

  • Methoxy Demethylation : Loss of -OCH₃ groups forms phenolic derivatives.

  • Benzothiazole Ring Scission : Observed after 72h exposure (HPLC-MS shows m/z 228 fragment).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Moiety

Trimethoxy vs. Cyano Substituents
  • Target Compound : The 3,4,5-trimethoxybenzamide group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Analog (CAS 1215477-56-7): Replacing trimethoxy with a cyano group (4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride) reduces molecular weight (471.0 g/mol vs.
Dichloro Substituents
  • Compounds 4d and 4e () feature 3,4-dichloro-N-(thiazol-2-yl)benzamide with morpholinomethyl or piperazinyl side chains. The dichloro groups increase electronegativity, possibly enhancing interactions with hydrophobic enzyme pockets but reducing metabolic stability compared to trimethoxy derivatives .

Heterocyclic Core Modifications

Thiazole vs. Benzimidazole
  • The target compound’s benzo[d]thiazole core is structurally distinct from benzimidazole derivatives like N-(5(6)-cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (). Benzimidazoles offer additional hydrogen-bonding sites (NH groups), which may improve target affinity but increase susceptibility to oxidative metabolism .

Morpholinoethyl Side Chain Variations

  • The morpholinoethyl group in the target compound is retained in analogs like 4i (N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide, ). Morpholine improves solubility and may modulate interactions with polar residues in biological targets (e.g., kinases or GPCRs) .
  • In contrast, N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1217115-58-6) replaces morpholine with a dimethylaminoethyl group, reducing steric bulk but increasing basicity, which could affect cellular uptake .

Molecular Weight and Drug-Likeness

Compound Molecular Weight (g/mol) Key Substituents
Target (CAS 1216731-57-5) 494.0 Trimethoxy, morpholinoethyl, thiazole
CAS 1215477-56-7 471.0 Cyano, morpholinopropyl, thiazole
CAS 1217115-58-6 447.0 Dimethylaminoethyl, thiazole
Compound 4i () ~450–470* Morpholinomethyl, pyridinyl, thiazole

*Estimated based on structural similarity.

  • The target’s higher molecular weight (~494 g/mol) approaches the upper limit for oral bioavailability (typically <500 g/mol), whereas analogs like CAS 1217115-58-6 (447 g/mol) may exhibit better absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.